molecular formula C16H12ClNO B12618066 5-Chloro-8-methyl-3-phenyl-2-quinolinol CAS No. 1031928-28-5

5-Chloro-8-methyl-3-phenyl-2-quinolinol

Cat. No.: B12618066
CAS No.: 1031928-28-5
M. Wt: 269.72 g/mol
InChI Key: JROXIQBNVVUVOA-UHFFFAOYSA-N
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Description

5-Chloro-8-methyl-3-phenyl-2-quinolinol is a chemical compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methyl-3-phenyl-2-quinolinol typically involves the Ullmann-type coupling reaction. This reaction involves the nucleophilic substitution of a halogen atom from a precursor compound with an azide group, followed by reduction to form the desired quinoline derivative . The reaction conditions often include the use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline serving as a ligand and proton source .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methyl-3-phenyl-2-quinolinol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can result in various halogenated quinoline derivatives.

Scientific Research Applications

5-Chloro-8-methyl-3-phenyl-2-quinolinol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: It serves as a probe in studying biological processes involving quinoline compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-8-methyl-3-phenyl-2-quinolinol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-hydroxyquinoline: Another quinoline derivative with similar chemical properties.

    8-Quinolinol: A parent compound of many quinoline derivatives.

    5,7-Dichloro-8-hydroxy-2-methylquinoline: A related compound with additional chlorine substitutions.

Uniqueness

5-Chloro-8-methyl-3-phenyl-2-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 3-position and methyl group at the 8-position differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes.

Properties

CAS No.

1031928-28-5

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

5-chloro-8-methyl-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C16H12ClNO/c1-10-7-8-14(17)13-9-12(16(19)18-15(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)

InChI Key

JROXIQBNVVUVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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